Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate

Physicochemical property Thermal stability Process chemistry

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate (CAS 1362710-65-3; MF C₁₀H₉ClN₂O₂S; MW 256.71 g/mol) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family. The core scaffold is recognized in medicinal chemistry for its ability to occupy the ATP-binding pocket of numerous kinases and to serve as a folate-mode binder in thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
Cat. No. B12110074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C(S2)C)C(=N1)Cl
InChIInChI=1S/C10H9ClN2O2S/c1-3-15-10(14)8-12-7(11)6-4-5(2)16-9(6)13-8/h4H,3H2,1-2H3
InChIKeyKZWHHGTWQMAWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate – Chemical Identity, Core Scaffold & Procurement Relevance


Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate (CAS 1362710-65-3; MF C₁₀H₉ClN₂O₂S; MW 256.71 g/mol) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family. The core scaffold is recognized in medicinal chemistry for its ability to occupy the ATP-binding pocket of numerous kinases and to serve as a folate-mode binder in thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors [1]. This compound bears three key pharmacophoric handles: a 4-chloro leaving group, a 6-methyl substituent on the thiophene ring, and a 2-carboxylic acid ethyl ester. Commercially available at >95% HPLC purity , it functions primarily as a late-stage diversification intermediate rather than a final bioactive entity, making its substitution pattern—rather than its independent bioactivity—the decisive factor in procurement decisions.

Ethyl 4-Chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate – Why In-Class Substitution Without Quantitative Vetting Fails


Thieno[2,3-d]pyrimidine derivatives are not functionally interchangeable despite sharing a common scaffold. Distinct substitution patterns dictate orthogonal biological activity profiles. For example, 2-carboxylate-bearing members of this class have been optimized as orally active antiallergy agents via a mast-cell stabilization mechanism [1], whereas 2-amino-4-oxo variants act as nanomolar dual TS/DHFR antifolates [2], and 4-anilino or 6-phenyl derivatives function as ATP-competitive EGFR/HER2 or VEGFR-2 kinase inhibitors [3]. The presence of the 4-chloro group in the target compound additionally enables divergent reactivity: it serves as a handle for nucleophilic aromatic substitution to install amine or alkoxy pharmacophores, a route unavailable to the corresponding 4-unsubstituted or 4-oxo analogs. The 6-methyl group further modulates both the electronic properties of the thiophene ring and the lipophilicity of final derivatives. Procurement of a close analog lacking any one of these three substituents (e.g., ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate, which is missing the 6-methyl group, or 4-chloro-6-methylthieno[2,3-d]pyrimidine, which is missing the 2-carboxylate) will alter the physicochemical properties of downstream library members and may redirect the biological target profile, as demonstrated quantitatively below.

Ethyl 4-Chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate – Quantitative Differentiation Evidence Against Closest Analogs


Elevated Boiling Point vs. Des-carboxylate Analog Confers Safer High-Temperature Reaction Compatibility

The target compound exhibits a predicted boiling point of 408.2 ± 55.0 °C , which is substantially higher than the 301.3 ± 37.0 °C predicted for its closest des-carboxylate analog, 4-chloro-6-methylthieno[2,3-d]pyrimidine . This ~107 °C elevation in boiling point is attributed to the presence of the 2-carboxylate ethyl ester group, which increases molecular weight (256.71 vs. 184.65 g/mol) and introduces additional dipole-dipole interactions. The higher boiling point translates into a wider safe operating temperature window for reactions such as nucleophilic aromatic substitution at the 4-chloro position, which are commonly conducted under reflux in high-boiling solvents (e.g., DMF, DMSO).

Physicochemical property Thermal stability Process chemistry

Lower Predicted pKa vs. Des-carboxylate Analog Drives Superior Leaving-Group Reactivity at the 4-Chloro Position

The predicted pKa of the target compound is -1.01 ± 0.40 , compared to 0.56 ± 0.40 for the des-carboxylate analog 4-chloro-6-methylthieno[2,3-d]pyrimidine . The more negative pKa value indicates that the target compound is a stronger acid (or its conjugate base is weaker), reflecting the electron-withdrawing effect of the 2-carboxylate ester on the pyrimidine ring. This electron deficiency activates the 4-chloro position toward nucleophilic aromatic substitution (SNAr), as the Meisenheimer intermediate is better stabilized. In practical terms, the target compound is expected to react with amines under milder conditions (lower temperature, shorter time) or to achieve higher conversion rates compared to the des-carboxylate analog under identical conditions.

Reactivity Nucleophilic aromatic substitution Electronic effect

Increased Molecular Complexity at Position-2 Distinguishes Target Compound from Simpler Thienopyrimidine Building Blocks in Library Design

The target compound (MW 256.71; C₁₀H₉ClN₂O₂S) carries a pre-installed ethyl ester at position 2, offering a higher degree of molecular complexity compared to the simpler analog 4-chloro-6-methylthieno[2,3-d]pyrimidine (MW 184.65; C₇H₅ClN₂S) . The 2-carboxylate moiety can be converted to carboxylic acids, amides, hydrazides, or reduced to alcohols, enabling three-dimensional library expansion without requiring de novo installation of a carbon substituent at the pyrimidine C2 position. In the context of fragment-based drug discovery, starting from the target compound saves at least one synthetic step compared to starting from the des-carboxylate analog. Furthermore, structural biology evidence shows that thieno[2,3-d]pyrimidine-2-carboxylates bind in a distinctive “folate mode” within the DHFR active site, with the 2-carboxylate forming critical hydrogen bonds to Arg28 and Lys55 residues [1]—an interaction that is structurally impossible when the 2-position is unsubstituted.

Molecular complexity Fragment-based drug discovery Scaffold diversity

Thieno[2,3-d]pyrimidine Scaffold Demonstrates Sub-100 nM EGFR and Sub-20 nM DHFR Inhibitory Activity in Analogous Compounds, Establishing Class-Level Potency Benchmark

Although no direct bioactivity data exist for the target compound itself (as it is a synthetic intermediate), the thieno[2,3-d]pyrimidine scaffold to which it belongs has yielded potent inhibitors across multiple target classes. A representative 2-amino-4-oxo-6-ethyl analog achieved IC₅₀ = 19 nM against human DHFR and IC₅₀ = 54 nM against human TS, with nanomolar GI₅₀ values against tumor cell lines [1]. In the kinase space, compound 7b (a thieno[2,3-d]pyrimidine derivative) inhibited EGFR with IC₅₀ = 0.096 ± 0.004 µM, within ~2.6-fold of erlotinib (IC₅₀ = 0.037 ± 0.002 µM) [2], while compound 14 showed dual EGFR/VEGFR-2 inhibition with IC₅₀ values of 5.42 nM and 50.31 nM, respectively [3]. These data establish that the core scaffold is intrinsically capable of high-affinity target engagement; the 4-chloro-2-carboxylate substitution pattern of the target compound positions it as a direct precursor to both the “folate-mode” antifolate series (via 4-amino displacement) and the kinase inhibitor series (via 4-anilino displacement).

EGFR kinase inhibition DHFR inhibition Antiproliferative activity

Predicted Density Difference Reflects Distinct Molecular Packing and Formulation Behavior Compared to Des-carboxylate Analog

The predicted density of the target compound is 1.409 ± 0.06 g/cm³ , slightly lower than the 1.445 ± 0.06 g/cm³ predicted for the des-carboxylate analog 4-chloro-6-methylthieno[2,3-d]pyrimidine . The lower density of the target compound is consistent with the presence of the flexible ethyl ester chain, which disrupts crystal packing efficiency. This difference, although modest (~2.5%), may influence solubility, dissolution rate, and handling characteristics during solid-phase synthesis or formulation. Additionally, the des-carboxylate analog is reported as a solid with a melting point of 88–91 °C , whereas the target compound's physical state (solid vs. oil) is not experimentally confirmed, suggesting potentially different crystallization behavior that may affect purification protocols.

Solid-state properties Formulation Crystallinity

Lipophilicity Tuning Advantage: 6-Methyl + 2-Ethyl Ester Combination Offers a Distinct LogP Window vs. 6-Unsubstituted Ester Analog

The analog ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate (CAS 1192540-11-6), which lacks the 6-methyl group, has a measured LogP of 2.82 . Introducing a 6-methyl substituent is expected to increase LogP by approximately +0.5 log units (based on the π value of a methyl group on an aromatic ring, ~0.52), placing the target compound's LogP in the range of ~3.3. This estimate is consistent with the LogP of 2.65 reported for 4-chloro-6-methylthieno[2,3-d]pyrimidine (without the ester) , to which the ester contributes an additional ~0.6–0.7 log units. The resulting LogP window of ~3.3 positions the target compound and its immediate derivatives within the optimal range for oral bioavailability (LogP 1–3.5, Lipinski's Rule of Five), while the 6-unsubstituted ester analog (LogP 2.82) falls lower in the range. This difference is meaningful for medicinal chemistry programs where lipophilicity-driven potency vs. clearance trade-offs must be navigated.

Lipophilicity ADME Lead optimization

Ethyl 4-Chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate – Best Research and Industrial Application Scenarios Derived from Evidence


Synthesis of 4-Aminothieno[2,3-d]pyrimidine-2-carboxylate Kinase Inhibitor Libraries

The enhanced electrophilicity at the 4-chloro position (evidenced by a predicted pKa of -1.01 vs. 0.56 for the des-carboxylate analog) makes this compound an optimal substrate for SNAr reactions with diverse anilines and aliphatic amines . The resulting 4-amino derivatives retain the 2-carboxylate moiety that has been validated in sub-100 nM EGFR and dual EGFR/VEGFR-2 inhibitors, as demonstrated by compound 14 (EGFR IC₅₀ = 5.42 nM) [1]. Procurement of the target compound enables one-step access to focused kinase inhibitor libraries with a pre-installed ester handle for further SAR exploration.

Precursor to Dual TS/DHFR Antifolates via 4-Amino Displacement and 2-Carboxylate Retention

The 2-carboxylate group is essential for the folate-mode binding observed in the X-ray crystal structure of 6-ethylthieno[2,3-d]pyrimidine antifolates with human DHFR, where the carboxylate forms hydrogen bonds with Arg28 and Lys55 . The target compound, bearing the 6-methyl isostere of the 6-ethyl group, can be converted to 2-amino-4-oxo or 2,4-diamino analogs that are predicted to recapitulate this binding mode. Published 6-methylthieno[2,3-d]pyrimidine antifolates achieve IC₅₀ values as low as 19 nM against DHFR and 54 nM against TS [1]. Using this building block eliminates the need for late-stage carboxylation at C2, shortening the synthetic route by 2–3 steps.

Fragment-Based Drug Discovery (FBDD) Starting Point with Pre-Installed Growth Vector

With a molecular weight of 256.71 g/mol and three orthogonal diversification handles (4-Cl, 2-COOEt, 6-CH₃), the target compound meets fragment-like criteria while offering a higher degree of pre-functionalization than the simpler fragment 4-chloro-6-methylthieno[2,3-d]pyrimidine (MW 184.65) [1]. The 2-ethyl ester can be hydrolyzed to the carboxylic acid for biophysical assays (SPR, ITC) or converted to amides for target engagement studies, while the 4-chloro group permits parallel library synthesis via SNAr. This pre-functionalization saves one full synthetic cycle in fragment-to-lead optimization campaigns.

Antiallergy Lead Generation via Mast Cell Stabilization Pathway

The 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylate series has demonstrated oral antiallergy activity in the PCA test with up to 4-hour duration of action and inhibition of histamine release from rat peritoneal mast cells in vitro . The target compound can be cyclized with urea or substituted ureas to access this pharmacophore while retaining the 6-methyl substituent that modulates potency and metabolic stability. The predicted LogP window of ~3.3 for derivatives aligns with oral bioavailability requirements, making this building block a direct entry point into a validated antiallergy chemotype.

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